molecular formula C21H16BrN3O5S B2971152 [2-(2-Bromo-4-nitroanilino)-2-oxo-1-phenylethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 380441-19-0

[2-(2-Bromo-4-nitroanilino)-2-oxo-1-phenylethyl] 2-methylsulfanylpyridine-3-carboxylate

Cat. No.: B2971152
CAS No.: 380441-19-0
M. Wt: 502.34
InChI Key: ODFOXUOQYXRQMO-UHFFFAOYSA-N
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Description

[2-(2-Bromo-4-nitroanilino)-2-oxo-1-phenylethyl] 2-methylsulfanylpyridine-3-carboxylate is a complex organic compound with a molecular formula of C21H16BrN3O5S and a molecular weight of 502.34 This compound is characterized by its unique structure, which includes a bromo-nitroaniline moiety, a phenylethyl group, and a methylsulfanylpyridine carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Bromo-4-nitroanilino)-2-oxo-1-phenylethyl] 2-methylsulfanylpyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the bromo-nitroaniline intermediate. This intermediate is then reacted with other reagents to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Bromo-4-nitroanilino)-2-oxo-1-phenylethyl] 2-methylsulfanylpyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, [2-(2-Bromo-4-nitroanilino)-2-oxo-1-phenylethyl] 2-methylsulfanylpyridine-3-carboxylate is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions.

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. It may have applications in the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism by which [2-(2-Bromo-4-nitroanilino)-2-oxo-1-phenylethyl] 2-methylsulfanylpyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-nitroaniline
  • 4-Bromo-2-nitroaniline
  • 2-Bromo-1-methoxy-3-nitrobenzene

Uniqueness

Compared to these similar compounds, [2-(2-Bromo-4-nitroanilino)-2-oxo-1-phenylethyl] 2-methylsulfanylpyridine-3-carboxylate stands out due to its more complex structure and the presence of multiple functional groups. This complexity allows for a wider range of chemical reactions and potential applications. Additionally, its unique combination of bromo, nitro, and methylsulfanylpyridine groups provides distinct chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

[2-(2-bromo-4-nitroanilino)-2-oxo-1-phenylethyl] 2-methylsulfanylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O5S/c1-31-20-15(8-5-11-23-20)21(27)30-18(13-6-3-2-4-7-13)19(26)24-17-10-9-14(25(28)29)12-16(17)22/h2-12,18H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFOXUOQYXRQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OC(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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